molecular formula C11H14BrNO2 B3169660 4-(2-Bromo-5-hydroxybenzyl)morpholine CAS No. 937636-52-7

4-(2-Bromo-5-hydroxybenzyl)morpholine

Cat. No. B3169660
M. Wt: 272.14 g/mol
InChI Key: XWWDNECCSCAZRB-UHFFFAOYSA-N
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Patent
US08273774B2

Procedure details

Morpholine (1.19 mL, 13.7 mmol) was added to a solution of 2-bromo-5-hydroxybenzaldehyde (2.5 g, 12.4 mmol) in DCM (20 mL) and stirred for 20 min. Sodium triacetoxyborohydride (2.90 g, 13.7 mmol) was added and stirred for 2 h. The reaction was quenched with methanol and stirred for 1 h. The solution was concentrated in vacuo, dissolved in methanol and loaded onto a SCX (50 g) column, flushing with methanol. Eluting with methanolic ammonia and concentration of the eluant gave the 4-bromo-3-(morpholinomethyl)phenol (3 g, 11.02 mmol), which was dissolved in THF (60 mL) cooled to −78° C. and tert-butyllithium (19.45 mL, 33.07 mmol) (1.7M) was added dropwise. The reaction mixture stirred for 10 min then warmed to 0° C. for 15 min. The reaction was then cooled to −78° C. and triisopropyl borate (7.63 mL, 33.07 mmol) was added. The reaction was warmed to RT and stirred for 1 hr. Saturated aqueous ammonium hydroxide was added and the reaction stirred at RT for 2 h. The reaction mixture was diluted with EtOAc (200 mL), the phases were separated, the aqueous was further extracted with EtOAc. The combined organic extracts were washed with saturated brine (200 mL). The organic was dried over magnesium sulfate, filtered and evaporated to give the sub-title compound. Yield: 2.45 g
Quantity
1.19 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Br:7][C:8]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][C:9]=1[CH:10]=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(Cl)Cl>[Br:7][C:8]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][C:9]=1[CH2:10][N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.19 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=C(C=O)C=C(C=C1)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.9 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with methanol
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol
CUSTOM
Type
CUSTOM
Details
flushing with methanol
WASH
Type
WASH
Details
Eluting with methanolic ammonia and concentration of the eluant

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)O)CN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.02 mmol
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.